molecular formula C15H16N2O3 B5487845 N-[4-methyl-3-(propionylamino)phenyl]-2-furamide

N-[4-methyl-3-(propionylamino)phenyl]-2-furamide

Cat. No.: B5487845
M. Wt: 272.30 g/mol
InChI Key: VVTPYNOEHRFFSN-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(propionylamino)phenyl]-2-furamide, commonly known as MPF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPF is a furan-based compound that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In

Mechanism of Action

The mechanism of action of MPF is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. MPF has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating inflammation. Additionally, MPF has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
MPF has been shown to have several biochemical and physiological effects. In animal models, MPF has been shown to reduce inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. MPF has also been shown to reduce tumor growth by inhibiting angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Furthermore, MPF has been shown to have a protective effect on the liver by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

MPF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. MPF is also stable under various conditions, making it suitable for long-term storage and use in experiments. However, MPF has some limitations, including its relatively low solubility in water, which can make it difficult to administer in animal models.

Future Directions

There are several future directions for the study of MPF. One potential direction is to explore its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of MPF and its potential as a cancer therapy. Furthermore, the development of more efficient synthesis methods for MPF could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of MPF involves the reaction of 4-methyl-3-nitrophenylacetic acid with furfurylamine in the presence of a reducing agent. The resulting intermediate is then treated with propionyl chloride to yield MPF. The synthesis of MPF has been optimized to produce high yields and purity, making it a suitable compound for scientific research.

Scientific Research Applications

MPF has been extensively studied for its potential therapeutic applications. Its anti-inflammatory properties have been shown to reduce inflammation in various animal models, including mice and rats. MPF has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, MPF has exhibited potent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

N-[4-methyl-3-(propanoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-14(18)17-12-9-11(7-6-10(12)2)16-15(19)13-5-4-8-20-13/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTPYNOEHRFFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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